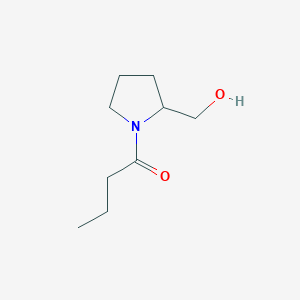
1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one is an organic compound that features a pyrrolidine ring, a common structural motif in medicinal chemistry. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the hydroxymethyl group and the butanone moiety adds to its versatility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the ring construction from acyclic precursors, which involves the cyclization of suitable intermediates under specific conditions . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, influencing their activity. The hydroxymethyl group can form hydrogen bonds with target molecules, enhancing binding affinity . The butanone moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Pyrrolidine-2-one: A structurally related compound with a lactam ring.
Pyrrolidine-2,5-dione: Another derivative with two carbonyl groups in the ring.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness: 1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one is unique due to the presence of both the hydroxymethyl and butanone groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
1-[2-(hydroxymethyl)pyrrolidin-1-yl]butan-1-one |
InChI |
InChI=1S/C9H17NO2/c1-2-4-9(12)10-6-3-5-8(10)7-11/h8,11H,2-7H2,1H3 |
Clé InChI |
NQFJEGKDDBXPQE-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)N1CCCC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


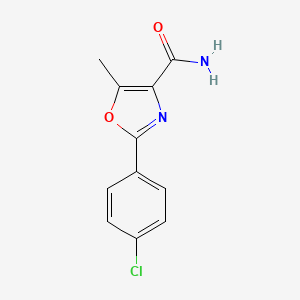
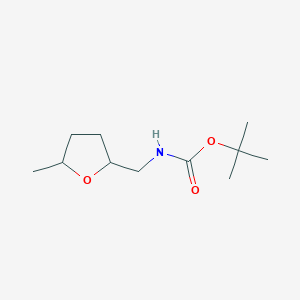
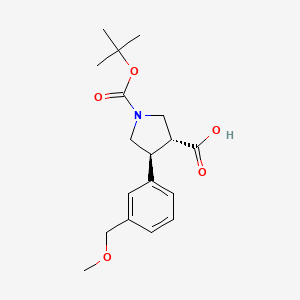

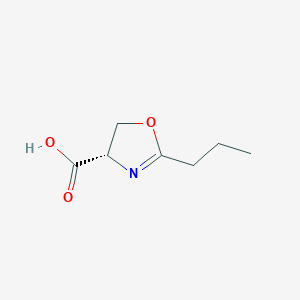
![3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B12888332.png)
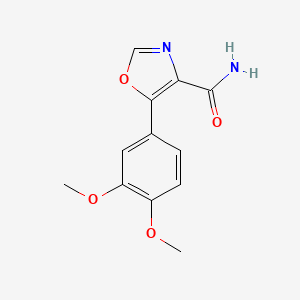


![5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12888366.png)
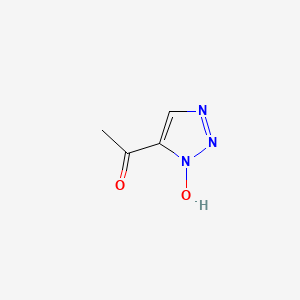
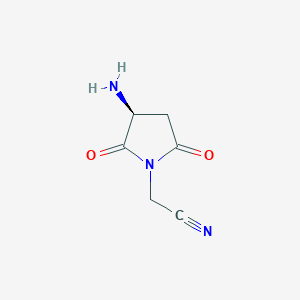
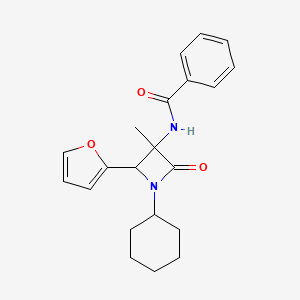
![Copper tris[tris(2-methylphenyl)phosphine]-](/img/structure/B12888394.png)
